N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide - 896357-76-9

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

Catalog Number: EVT-3001757
CAS Number: 896357-76-9
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Step 1: Synthesis of 2-methoxybenzohydrazide []. This can be achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.

Step 2: Cyclization to form the 1,3,4-oxadiazole ring []. This can be accomplished by reacting 2-methoxybenzohydrazide with 4-(methylsulfanyl)benzoyl chloride in the presence of a suitable base and solvent.

Mechanism of Action
  • Enzyme inhibition: The molecule could inhibit specific enzymes involved in various biological pathways [].
  • Receptor binding: It may interact with specific receptors, modulating downstream signaling pathways [].
  • Antioxidant activity: The compound might scavenge free radicals, protecting cells from oxidative stress [].
Applications
  • Antimicrobial agents: 1,3,4-oxadiazoles have shown promising antibacterial and antifungal activities [, , , ].
  • Anticancer agents: Several oxadiazole derivatives exhibit antiproliferative activity against various cancer cell lines [, , ].
  • Anti-inflammatory agents: These compounds have been explored for their potential in treating inflammatory conditions [].
  • Anticonvulsant agents: Some 1,3,4-oxadiazoles possess anticonvulsant properties, making them of interest for epilepsy research [].

Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

  • Compound Description: This copper(II) complex features two N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidate ligands coordinated to a central copper ion. The complex was synthesized solvothermally using 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole and copper sulfate pentahydrate in acetonitrile [].

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

  • Compound Description: This compound is a naphtho-furan derivative containing a 1,3,4-oxadiazole ring. It exhibits antibacterial and antifungal activity [].

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (5)

  • Compound Description: This compound is structurally similar to compound 8, with a nitro group replacing the bromo substituent on the naphtho-furan moiety. It also displays antibacterial and antifungal activity [].
  • Compound Description: This compound is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist with favorable physicochemical properties for CNS penetration [].
  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl group and a benzohydrazide moiety [].
  • Compound Description: This series of compounds comprises a 1,3,4-oxadiazole ring linked to a pyridin-2-amine moiety via a methylene bridge. The oxadiazole ring is further substituted with various aryl or alkyl groups. Several of these compounds have shown antiproliferative and antimicrobial activities [].

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This complex molecule features a 1,3,4-thiadiazole ring linked to a pyrazoline moiety through a sulfide bridge. It has been investigated for its anticancer properties [].

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

  • Compound Description: This heterocyclic 1,3,4-oxadiazole derivative features a methoxyphenyl ring and a benzonitrile group attached to the core structure [].

N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: This is another heterocyclic 1,3,4-oxadiazole derivative, featuring a chlorophenyl ring and an acetamide group attached to the core structure [].

N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides (4a-d)

  • Compound Description: This series of compounds consists of a pyridazine ring system with a furylmethylene substituent and a p-toluenesulfonamide group [].

N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides (5a-d)

  • Compound Description: These compounds contain a 1,3,4-oxadiazole ring connected to a furylvinyl group and a p-toluenesulfonamide moiety [].

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

  • Compound Description: This series of compounds consists of a 1,3,4-oxadiazole ring substituted with an alkylthio group at the 5-position and a benzamide moiety at the 2-position via a methylene linker. These compounds have shown potent alkaline phosphatase inhibitory activity [].

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides (1a-e)

  • Compound Description: These compounds contain a 1,3,4-oxadiazole ring linked to a 4-chlorophenyl group and a nitroheteroaryl carboxamide moiety. They have been investigated for their antitubercular activity [].

1-(4-Methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone

  • Compound Description: This heterocyclic compound features a 1,3,4-oxadiazole ring linked to a naphthalene moiety through an ether linkage [].

N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamides

  • Compound Description: This series of compounds comprises a 1,3,4-oxadiazole ring substituted with a substituted phenyl group at the 5-position and a substituted acetamide group at the 2-position. Several of these compounds showed significant local anesthetic activity [].

r-1,c-2,t-3,t-4-1,3-Bis(4-methoxyphenyl)-2,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This compound is a cyclobutane derivative with two 1,3,4-oxadiazole rings and two 4-methoxyphenyl groups attached [].

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This compound is structurally similar to compound 16, also featuring a cyclobutane ring, two 1,3,4-oxadiazole rings, and two 4-methoxyphenyl groups but with a different arrangement [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

  • Compound Description: This series of bi-heterocyclic propanamides features a 1,3,4-oxadiazole ring linked to a thiazole ring and a propanamide moiety. These compounds showed potent urease inhibitory activity [].

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives (5a-h)

  • Compound Description: This series of oxadiazole derivatives is characterized by a 2,4-dichlorophenyl group attached to the 5-position of the oxadiazole ring and various substituents on the methyl amine group at the 2-position. Some of these compounds showed potent and selective anticancer activity, particularly against liver cancer [].
  • Compound Description: This cobalt(II) complex incorporates a 1,3,4-oxadiazole ring with a 4-methoxyphenyl substituent and a pyridin-4-yl group [].

N-Phenyl-N-{4-[5-(2-phenyl-3-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

  • Compound Description: This compound is a bipolar ligand containing both a triphenylamine and a 1,3,4-oxadiazole unit within its structure [].

Ethyl ({5-[5′-(2-Ethoxy-2-oxoethoxy)-4,4′′-difluoro-1,1′:3′,1′′-terphenyl-4′-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

  • Compound Description: This complex compound features a 1,3,4-oxadiazole ring connected to a terphenyl group through a sulfide linkage [].
  • Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a pyridazine ring via a methylene bridge [].

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound features a 1,3,4-oxadiazole ring with a chlorophenyl substituent and a methanesulfonamide group [].

Tetrakis[μ3-4-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamidato]tetrakis[methanolsodium(I)]

  • Compound Description: This complex consists of a sodium ion coordinated to four Schiff base anions, each featuring a 1,3,4-oxadiazole ring linked to a nitro-substituted benzamide moiety [].

Methanol[μ-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide-κ2N1,O1:κN2]sodium

  • Compound Description: This compound features a sodium ion coordinated to a 1,3,4-oxadiazole-containing ligand with a nitro-substituted benzamide group [].

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II)

  • Compound Description: This zinc(II) complex features two benzamide ligands, each containing a 1,3,4-oxadiazole ring and a p-tolyl substituent, coordinated to a central zinc ion [].
  • Compound Description: This series of compounds consists of a 1,3,4-oxadiazole ring attached to an indolizine moiety, which is further substituted with a 4-fluorophenyl group and various other substituents. These compounds were tested for their anticancer, antibacterial, and antifungal activities [].

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazoles

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a benzoxazole moiety through a sulfide bridge. Several of these compounds have shown promising antimicrobial, antioxidant, and antitubercular activities [].

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It has shown promising results in preclinical studies as a potential therapeutic agent for treating inflammatory diseases [].

N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

  • Compound Description: This series of compounds comprises a 1,3,4-oxadiazole ring directly linked to a benzamine moiety via a methylene bridge. These compounds were evaluated for their antiproliferative and antioxidant activities [].

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is an energetic material precursor containing both a 1,3,4-oxadiazole and a tetrazole ring in its structure [].

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative containing phenyl and pyridinium rings [].

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound is a heterocyclic 1,2,4-triazole derivative containing phenyl and pyridyl rings [].
  • Compound Description: VNI is a potent inhibitor of protozoan CYP51, the enzyme responsible for sterol biosynthesis, and is used to treat Chagas disease. It features a 1,3,4-oxadiazole ring linked to a benzamide moiety and a substituted imidazole ring [].

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Its structure contains a 1,3,4-oxadiazole ring linked to a complex multi-heterocyclic system [].

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of compounds consists of a 1,3,4-oxadiazole ring connected to a substituted indole ring and a pyridine ring [].

1-(3-Chloropyridin-2-yl)-5-N-substituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-pyrazole Derivatives

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a pyrazole ring, which is further substituted with a chloropyridine group and a methylthio group. Several of these compounds have demonstrated good anti-TMV (Tobacco Mosaic Virus) activity [].

(2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

  • Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-methoxyphenyl group and a cinnamoylamino propanamide moiety. It exists as two independent molecules in its asymmetric unit [].

1-(5-(2-Tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a quinoline moiety, a pyridine ring, and an ethanone group. They have shown potential antibacterial activity [].
  • Compound Description: This diverse group of compounds features a central 1,3,4-oxadiazole ring scaffold with various substitutions, including N-aryl-aminomethyl groups, sugars, and other heterocycles like triazoles, tetrazoles, and pyrazoles. Some of these compounds showed antiviral activity against herpes simplex virus type-1 (HSV-1) and hepatitis A virus (HAV) [].

N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Derivatives (8a-g)

  • Compound Description: This series of compounds consists of a 1,3,4-thiadiazole ring with a 4-methoxyphenyl group at the 5-position and a 4-nitrobenzamide group at the 2-position. They have been evaluated for their antifungal activities [].

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a benzamide moiety with methyl, methylsulfonyl, and trifluoromethyl substituents. A new, thermodynamically stable crystalline modification of this compound has been developed for improved formulation stability [].

Properties

CAS Number

896357-76-9

Product Name

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

Molecular Formula

C17H15N3O3S

Molecular Weight

341.39

InChI

InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)16-19-20-17(23-16)18-15(21)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21)

InChI Key

VVZCCDWXDKSOHR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.